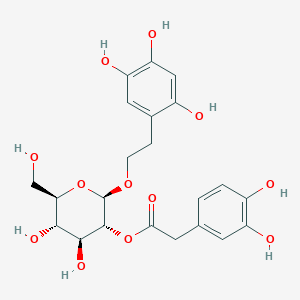

Ternstroside F

Description

However, the evidence extensively discusses structurally and functionally related compounds within the Ternstroside family, such as Ternstroside D (CNP0166496) and Ternstroside B, which are derived from plants in the Theaceae family (genus Ternstroemia). These compounds exhibit diverse biological activities, including inhibition of cancer-related enzymes (e.g., IDH1/2 mutations in acute myeloid leukemia) and antioxidant properties .

Properties

Molecular Formula |

C22H26O12 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(2,4,5-trihydroxyphenyl)ethoxy]oxan-3-yl] 2-(3,4-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C22H26O12/c23-9-17-19(30)20(31)21(34-18(29)6-10-1-2-12(24)14(26)5-10)22(33-17)32-4-3-11-7-15(27)16(28)8-13(11)25/h1-2,5,7-8,17,19-28,30-31H,3-4,6,9H2/t17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

OHBCQZHHEGRATF-MIUGBVLSSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3O)O)O)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)OC2C(C(C(OC2OCCC3=CC(=C(C=C3O)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Overview of Structurally Related Compounds

The Ternstroside family comprises glycosylated derivatives with distinct structural backbones:

- Ternstroside D : A steroid glycoside with β-D-glucose, 2-(3,4-dihydroxyphenethoxy)ethoxy, and [(3,4-dihydroxyphenylacetyl)oxy]oxy residues. It is sourced from Ternstroemia gymnanthera and T. japonica .

- Ternstroside B: A phenylethanoid glycoside isolated from T. lineata, characterized by glycosylated phenolic moieties .

- Terngymnoside C and Hydroxytyrosol-1-glucoside: Antioxidant phenolics also found in T. lineata .

Table 1: Structural and Source Comparison of Ternstroside Analogues

| Compound | Structural Class | Plant Source | Key Functional Groups |

|---|---|---|---|

| Ternstroside D (CNP0166496) | Steroid glycoside | T. gymnanthera, T. japonica | β-D-glucose, dihydroxyphenethoxy derivatives |

| Ternstroside B | Phenylethanoid glycoside | T. lineata | Glycosylated phenolic units |

| Terngymnoside C | Phenolic glycoside | T. lineata | Hydroxytyrosol derivatives |

Comparative Analysis of Pharmacological Activities

Enzyme Inhibition (IDH1/2 Targeting)

Ternstroside D demonstrates dual inhibitory activity against IDH1 and IDH2 mutants, critical drivers of acute myeloid leukemia (AML). Key findings include:

- Binding Affinity : Docking scores of -14.2 kcal/mol (IDH1) and -16.822 kcal/mol (IDH2), outperforming established inhibitors like GSK321A (-9.6 kcal/mol for IDH1) and Enasidenib (-8.9 kcal/mol for IDH2) .

- Mechanism : Interaction with catalytic residues (e.g., Lys126, Tyr285 in IDH1; Lys18 in IDH2), mimicking the binding mode of synthetic inhibitors .

- Stability : Molecular dynamics simulations (100 ns) confirmed stable protein-ligand complexes with RMSD < 2.0 Å .

In contrast, Ternstroside B and related phenolics (e.g., Hydroxytyrosol-1-glucoside) lack reported activity against IDH1/2 but exhibit antioxidant properties, as shown in ABTS•+ radical scavenging assays .

Table 2: Pharmacological Activity Comparison

Structural and Functional Differences

- Backbone Diversity: Ternstroside D’s steroid scaffold enables hydrophobic interactions with IDH1/2 binding pockets, whereas Ternstroside B’s phenylethanoid structure favors radical scavenging via phenolic hydroxyl groups .

- Glycosylation Patterns : Ternstroside D’s β-D-glucose and dihydroxyphenylacetyl groups enhance solubility and membrane permeability, critical for oral bioavailability. Ternstroside B’s simpler glycosylation may limit its pharmacokinetic profile .

Pharmacokinetic and Toxicity Profiles

- Ternstroside D :

- Ternstroside B: Limited ADME/T data, but phenolic glycosides generally exhibit poor bioavailability due to rapid metabolism .

Table 3: Pharmacokinetic Properties

| Compound | Lipinski Compliance | BBB Penetration | Solubility | Toxicity Alerts |

|---|---|---|---|---|

| Ternstroside D | Yes | Low | Moderate | Ester hydrolysis |

| Ternstroside B | Not reported | Not reported | Low | None reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.